molecular formula C16H12N2O4S B2576142 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946341-11-3

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2576142
CAS No.: 946341-11-3
M. Wt: 328.34
InChI Key: VJGZGTCVRVALOG-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked via a carboxamide group to a methyl-substituted isoxazole ring bearing a thiophene moiety.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-16(10-3-4-12-13(6-10)21-9-20-12)17-8-11-7-14(22-18-11)15-2-1-5-23-15/h1-7H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGZGTCVRVALOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, identified by CAS number 946341-11-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H12_{12}N2_2O4_4S, with a molecular weight of 328.3 g/mol. The compound features a unique combination of functional groups that may contribute to its biological effects.

PropertyValue
Molecular FormulaC16_{16}H12_{12}N2_2O4_4S
Molecular Weight328.3 g/mol
CAS Number946341-11-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components allow it to modulate specific pathways involved in cellular processes such as proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors that mediate cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds containing isoxazole and thiophene moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines, including:

  • Human Colon Adenocarcinoma (HT-29)
  • Breast Cancer (MCF7)

In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary findings suggest efficacy against:

  • Gram-positive bacteria
  • Fungi

This antimicrobial activity is likely linked to the disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Studies

  • Study on Anticancer Effects : A study involving analogs of the compound demonstrated a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity and suggesting further modifications could enhance potency .
  • Antimicrobial Efficacy : Research on structurally similar compounds revealed significant antimicrobial effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating effective dosage ranges .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Differences & Implications Reference
N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide (5-(Thiophen-2-yl)isoxazol-3-yl)methyl ~335.34* Not reported Thiophene enhances π-stacking; isoxazole adds rigidity. -
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 330978-53-5) Benzo[d][1,3]dioxole-5-carboxamide 5-Methylisoxazol-3-yl 246.22 Not reported Methyl substituent reduces steric bulk; lower molecular weight may improve solubility.
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) Benzo[d][1,3]dioxole-5-carboxamide 3,4-Dimethoxyphenyl ~313.30* 175–177 Electron-rich dimethoxy group enhances polarity; higher melting point suggests crystalline stability.
N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4) Benzo[d][1,3]dioxole-5-carboxamide 3,5-Dimethoxyphenyl ~313.30* 150.5–152 Symmetric substitution may reduce intermolecular interactions, lowering melting point vs. HSD-2.
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) Benzo[d][1,3]dioxole-5-carboxamide Phenyl ~255.25* Not reported Simple phenyl group lacks heterocyclic motifs, reducing complexity and potential bioactivity.
Compound 97 (Anthrax LF Inhibitor Series) Thiophene-sulfonamide 5-(Isoxazol-5-yl)thiophene-2-sulfonamide Not reported Not reported Sulfonamide linkage vs. carboxamide; different electronic properties and hydrogen-bonding capacity.

*Calculated based on molecular formula.

Structural and Functional Analysis

Core Modifications :

  • The target compound’s benzo[d][1,3]dioxole-5-carboxamide core is shared with HSD-2, HSD-4, and 3z . However, the (5-(thiophen-2-yl)isoxazol-3-yl)methyl group distinguishes it by introducing a fused heterocyclic system. This likely enhances lipophilicity and binding affinity compared to simpler analogs like 3z.

Dimethoxyphenyl derivatives (HSD-2, HSD-4) exhibit higher polarity due to methoxy groups, which may enhance crystalline stability (evidenced by higher melting points) but reduce membrane permeability .

The carboxamide linkage in the target compound could mimic sulfonamide interactions in enzymatic binding pockets.

Synthetic Routes: Synthesis of similar compounds (e.g., HSD-2, HSD-4) involves coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with amines via carbodiimide-mediated reactions .

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